molecular formula C6H5BrFNO2S B1373228 2-Bromo-5-fluorobenzene-1-sulfonamide CAS No. 654-80-8

2-Bromo-5-fluorobenzene-1-sulfonamide

Cat. No. B1373228
CAS RN: 654-80-8
M. Wt: 254.08 g/mol
InChI Key: AXMJXAXLTZWLHX-UHFFFAOYSA-N
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Description

“2-Bromo-5-fluorobenzene-1-sulfonamide” is a chemical compound with the molecular formula C6H5BrFNO2S . It has a molecular weight of 254.08 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-Bromo-5-fluorobenzene-1-sulfonamide” is 1S/C6H5BrFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“2-Bromo-5-fluorobenzene-1-sulfonamide” is a powder at room temperature . It has a melting point of 137-138°C .

Scientific Research Applications

  • Synthesis of Other Organosulfur Compounds

    • Field : Organic & Biomolecular Chemistry
    • Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Method : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur(VI) derivatives including sulfonimidamides and sulfoximines .
    • Results : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Antibacterial Property

    • Field : Biophysical Reviews
    • Application : Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
    • Method : Sulfonamides are used as broad spectrum for the treatment of human and animal bacterial infections .
    • Results : When used in large doses, sulfonamide drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
  • Synthesis of Polymers

    • Field : Organic & Biomolecular Chemistry
    • Application : Sulfonimidates have been utilized as precursors for polymers .
    • Method : The use of elevated temperatures can limit applications of sulfonimidates – but, in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
    • Results : The synthesis of these polymers was successful and they have potential applications in various industries .
  • Synthesis of Organosulfur Compounds

    • Field : RSC Advances
    • Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
    • Method : Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
    • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
  • Drug Candidates

    • Field : Organic & Biomolecular Chemistry
    • Application : Sulfonimidates have been utilized as precursors for sulfoximine and sulfonimidamide drug candidates .
    • Method : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur(VI) derivatives including sulfonimidamides .
    • Results : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Synthesis of Organosulfur Compounds

    • Field : RSC Advances
    • Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
    • Method : Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
    • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Safety And Hazards

The safety information for “2-Bromo-5-fluorobenzene-1-sulfonamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-bromo-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMJXAXLTZWLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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